molecular formula C5H5N5S B11915754 6-Amino-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione

6-Amino-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione

Cat. No.: B11915754
M. Wt: 167.19 g/mol
InChI Key: CEQNENJYRNPLPQ-UHFFFAOYSA-N
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Description

6-Amino-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core with an amino group at the 6-position and a thione group at the 4-position. The compound’s unique structure allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-4-cyanopyrazole with thiourea in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Amino-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Amino-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Amino-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

    6-Amino-1H-pyrazolo[3,4-d]pyrimidine: Lacks the thione group but shares the pyrazolo[3,4-d]pyrimidine core.

    4-Amino-1H-pyrazolo[3,4-d]pyrimidine-5-thione: Similar structure but with different substitution patterns.

Uniqueness

6-Amino-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione is unique due to the presence of both an amino group and a thione group, which allows for diverse chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in scientific research .

Properties

Molecular Formula

C5H5N5S

Molecular Weight

167.19 g/mol

IUPAC Name

6-amino-1,7-dihydropyrazolo[3,4-d]pyrimidine-4-thione

InChI

InChI=1S/C5H5N5S/c6-5-8-3-2(1-7-10-3)4(11)9-5/h1H,(H4,6,7,8,9,10,11)

InChI Key

CEQNENJYRNPLPQ-UHFFFAOYSA-N

Canonical SMILES

C1=NNC2=C1C(=S)N=C(N2)N

Origin of Product

United States

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